![molecular formula C12H13NO2 B2423556 3-Benzoyl-1-methylpyrrolidin-2-one CAS No. 54343-55-4](/img/structure/B2423556.png)
3-Benzoyl-1-methylpyrrolidin-2-one
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Overview
Description
3-Benzoyl-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 3-benzoyl-1-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 3-Benzoyl-1-methylpyrrolidin-2-one can be represented by the InChI code: 1S/C12H13NO2/c1-13-8-7-10 (12 (13)15)11 (14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a benzoyl group at the 3-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis
3-Benzoyl-1-methylpyrrolidin-2-one is a compound with a molecular weight of 203.24 . It should be stored at 0-8°C .Scientific Research Applications
Molecular Structure Analysis
The key feature of 3-benzoyl-1-methylpyrrolidin-2-one is the five-membered heterocyclic ring called pyrrolidinone . This ring consists of four carbon atoms and one nitrogen atom, with a carbonyl group (C=O) attached to the nitrogen and a benzoyl group (C₆H₅CO) attached to the third carbon . The presence of these functional groups opens up intriguing possibilities for its applications.
Flavor and Fragrance Chemistry
Safety and Hazards
The safety information available indicates that 3-Benzoyl-1-methylpyrrolidin-2-one has the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .
Mechanism of Action
Target of Action
3-Benzoyl-1-methylpyrrolidin-2-one is a complex organic compound with a five-membered heterocyclic ring called pyrrolidinone Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Biochemical Pathways
Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and physical state suggest potential bioavailability.
Result of Action
Pyrrolidinone derivatives are known to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Action Environment
The compound is recommended to be stored at 0-8°c, suggesting that temperature may affect its stability .
properties
IUPAC Name |
3-benzoyl-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLOYXZPKXSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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